1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an aminomethyl group and an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the aminomethyl group and the carboxylic acid functionality. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure.
Bicyclo[4.1.0]heptane: Another bicyclic compound with different functional groups and applications.
Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14ClNO3 |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c9-4-8-1-5(2-8)6(3-12-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
QKVQQRGAWBJFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OCC2C(=O)O)CN.Cl |
Origin of Product |
United States |
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